N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide
Overview
Description
N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an iodine atom at the 4-position of the pyrrole ring and a carboxamide group at the 2-position The diethoxyethyl group attached to the nitrogen atom of the pyrrole ring adds to its unique structural features
Mechanism of Action
Target of Action
Compounds with similar structures have shown potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target similar biological entities.
Mode of Action
Based on the structural similarity to other active compounds, it might interact with its targets, leading to changes in their function
Biochemical Pathways
Related compounds have been shown to interfere with the life cycle of parasites, suggesting that this compound may have a similar effect .
Result of Action
Compounds with similar structures have demonstrated antileishmanial and antimalarial activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide typically involves the iodination of a pyrrole derivative followed by the introduction of the diethoxyethyl group. One common method includes the following steps:
Iodination of Pyrrole: The starting material, 1H-pyrrole-2-carboxamide, is subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Introduction of Diethoxyethyl Group: The iodinated pyrrole derivative is then reacted with 2,2-diethoxyethanol in the presence of a base such as potassium carbonate or sodium hydride. This reaction is usually performed under reflux conditions in a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position of the pyrrole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a palladium catalyst and a suitable ligand.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dicarboxamide derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions
Substitution Reactions: Palladium catalyst, ligands (e.g., triphenylphosphine), nucleophiles (amines, thiols, alkoxides), organic solvents (e.g., toluene, ethanol).
Oxidation Reactions: Potassium permanganate, chromium trioxide, organic solvents (e.g., acetone, dichloromethane).
Reduction Reactions: Lithium aluminum hydride, borane, organic solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products Formed
Substitution Reactions: Various substituted pyrrole derivatives depending on the nucleophile used.
Oxidation Reactions: Pyrrole-2,5-dicarboxamide derivatives.
Reduction Reactions: Pyrrole-2-carboxamide derivatives with reduced amine groups.
Scientific Research Applications
N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors of specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules
Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent. Its interactions with biological targets are of particular interest.
Material Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties, such as conductive polymers or organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide: Lacks the iodine atom at the 4-position, which may affect its reactivity and biological activity.
4-Iodo-1H-pyrrole-2-carboxamide: Lacks the diethoxyethyl group, which may influence its solubility and binding properties.
N-(2,2-diethoxyethyl)-4-bromo-1H-pyrrole-2-carboxamide: Similar structure but with a bromine atom instead of iodine, which may alter its reactivity and interactions.
Uniqueness
N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is unique due to the presence of both the diethoxyethyl group and the iodine atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17IN2O3/c1-3-16-10(17-4-2)7-14-11(15)9-5-8(12)6-13-9/h5-6,10,13H,3-4,7H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUDKSKYBADFKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=CC(=CN1)I)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701216493 | |
Record name | N-(2,2-Diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701216493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060063-38-7 | |
Record name | N-(2,2-Diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2060063-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,2-Diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701216493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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